molecular formula C9H5ClINO B12851542 3-Chloro-6-iodoquinolin-4(1H)-one

3-Chloro-6-iodoquinolin-4(1H)-one

Cat. No.: B12851542
M. Wt: 305.50 g/mol
InChI Key: CSNSMLYFAWHCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-iodoquinolin-4(1H)-one: is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of chlorine and iodine substituents at the 3rd and 6th positions, respectively, on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-iodoquinolin-4(1H)-one typically involves the halogenation of quinoline derivatives. One common method includes the chlorination of 6-iodoquinolin-4(1H)-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-iodoquinolin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 3-Chloro-6-iodoquinolin-4(1H)-one is used as a building block in organic synthesis to create more complex molecules. Its unique halogenation pattern makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. Its derivatives may serve as lead compounds for developing new drugs to treat various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 3-Chloro-6-iodoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives.

Comparison with Similar Compounds

    3-Chloroquinolin-4(1H)-one: Lacks the iodine substituent at the 6th position.

    6-Iodoquinolin-4(1H)-one: Lacks the chlorine substituent at the 3rd position.

    3-Bromo-6-iodoquinolin-4(1H)-one: Contains a bromine atom instead of chlorine at the 3rd position.

Uniqueness: 3-Chloro-6-iodoquinolin-4(1H)-one is unique due to the presence of both chlorine and iodine substituents, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H5ClINO

Molecular Weight

305.50 g/mol

IUPAC Name

3-chloro-6-iodo-1H-quinolin-4-one

InChI

InChI=1S/C9H5ClINO/c10-7-4-12-8-2-1-5(11)3-6(8)9(7)13/h1-4H,(H,12,13)

InChI Key

CSNSMLYFAWHCGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C(=CN2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.